
3-(3-methyl-2H-indazol-2-yl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This is followed by the reaction with a suitable piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using catalytic processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indazole or piperidine-dione moieties.
Substitution: Substitution reactions can occur at various positions on the indazole ring or the piperidine-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine-dione moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzymes like histone deacetylases (HDACs) or modulation of signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar piperidine-dione structure, used in treating multiple myeloma.
Thalidomide: Known for its immunomodulatory effects, it shares structural similarities with the piperidine-dione moiety.
Other Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures and are used in various medicinal applications.
Uniqueness
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is unique due to its combined indazole and piperidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in research and potential therapeutic uses.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
3-(3-methylindazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O2/c1-8-9-4-2-3-5-10(9)15-16(8)11-6-7-12(17)14-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,17,18) |
InChIキー |
WFGJYQOYOOTXQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=NN1C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

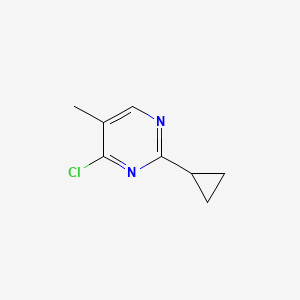
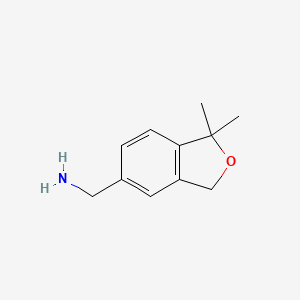
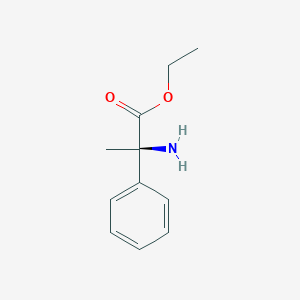

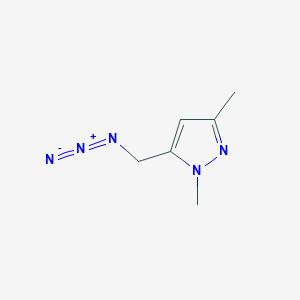
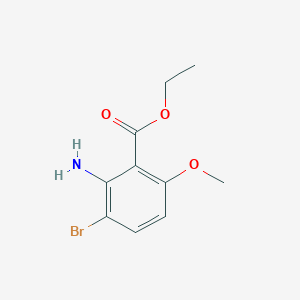
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)

![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
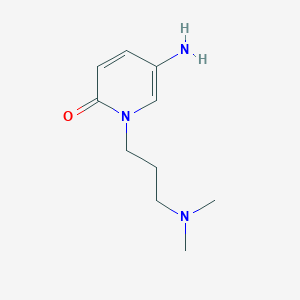
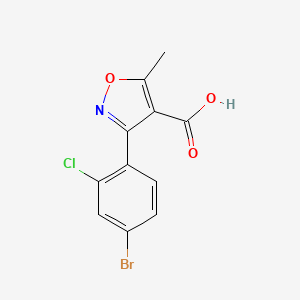
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
